molecular formula C11H22O B14681769 1-Butoxyhept-2-ene CAS No. 32833-39-9

1-Butoxyhept-2-ene

Cat. No.: B14681769
CAS No.: 32833-39-9
M. Wt: 170.29 g/mol
InChI Key: UYESWHGPNGWKRW-UHFFFAOYSA-N
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Description

1-Butoxyhept-2-ene is an organic compound belonging to the class of alkenes, characterized by the presence of a double bond between carbon atoms The compound’s structure includes a butoxy group attached to the second carbon of a heptene chain

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Butoxyhept-2-ene can be synthesized through several methods. One common approach involves the dehydration of alcohols. For instance, the dehydration of 1-butoxyheptan-2-ol using an acid catalyst such as concentrated sulfuric acid or phosphoric acid at elevated temperatures can yield this compound .

Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent product quality and yield. The process typically includes the use of catalysts and controlled reaction conditions to optimize the conversion of starting materials to the desired product.

Chemical Reactions Analysis

Types of Reactions: 1-Butoxyhept-2-ene undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding epoxides or alcohols using oxidizing agents such as potassium permanganate or osmium tetroxide.

    Reduction: Hydrogenation of this compound in the presence of a catalyst like palladium on carbon can reduce the double bond, yielding 1-butoxyheptane.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the butoxy group can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO4), osmium tetroxide (OsO4)

    Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) catalyst

    Substitution: Various nucleophiles such as halides, amines, or thiols

Major Products:

    Oxidation: Epoxides, alcohols

    Reduction: 1-Butoxyheptane

    Substitution: Substituted alkenes with different functional groups

Scientific Research Applications

1-Butoxyhept-2-ene has several applications in scientific research, including:

Mechanism of Action

The mechanism by which 1-butoxyhept-2-ene exerts its effects depends on the specific reactions it undergoes. For example, in oxidation reactions, the compound’s double bond reacts with oxidizing agents to form epoxides or alcohols. In reduction reactions, the double bond is hydrogenated to form a saturated alkane. The molecular targets and pathways involved in these reactions include the interaction of the double bond with catalysts or reagents, leading to the formation of new chemical bonds .

Comparison with Similar Compounds

1-Butoxyhept-2-ene can be compared with other similar compounds such as:

    1-Butoxybut-2-ene: Similar structure but with a shorter carbon chain.

    1-Butoxyhex-2-ene: Similar structure but with a slightly shorter carbon chain.

    1-Butoxyheptane: The saturated analog of this compound, lacking the double bond.

Uniqueness: this compound’s uniqueness lies in its specific structure, which includes a butoxy group and a double bond at the second carbon position. This configuration imparts distinct chemical properties and reactivity compared to its analogs .

Properties

CAS No.

32833-39-9

Molecular Formula

C11H22O

Molecular Weight

170.29 g/mol

IUPAC Name

1-butoxyhept-2-ene

InChI

InChI=1S/C11H22O/c1-3-5-7-8-9-11-12-10-6-4-2/h8-9H,3-7,10-11H2,1-2H3

InChI Key

UYESWHGPNGWKRW-UHFFFAOYSA-N

Canonical SMILES

CCCCC=CCOCCCC

Origin of Product

United States

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